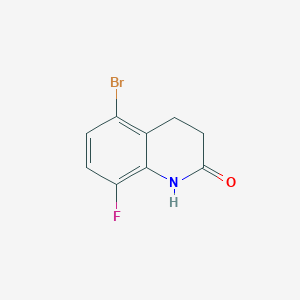
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and fluorine substitutions, may exhibit distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the quinolinone core.
科学研究应用
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a lead compound for developing new drugs.
Industry: Possible applications in materials science and chemical manufacturing.
作用机制
The mechanism of action of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine and fluorine substitutions may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
5-Bromo-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine substitution.
8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine substitution.
3,4-Dihydroquinolin-2(1H)-one: Lacks both bromine and fluorine substitutions.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding interactions with biological targets.
属性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
5-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h2-3H,1,4H2,(H,12,13) |
InChI 键 |
YWOZEDPPGNMZCR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C(C=CC(=C21)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
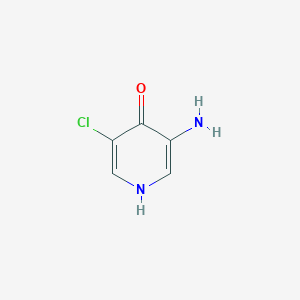
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
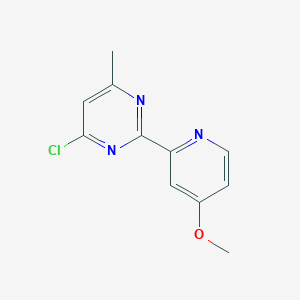
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
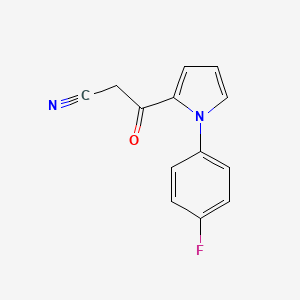
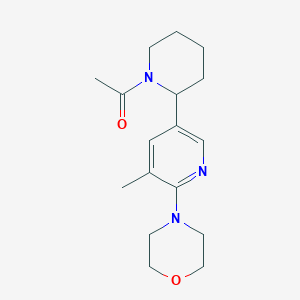

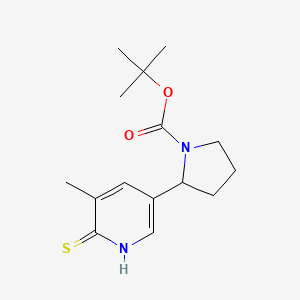

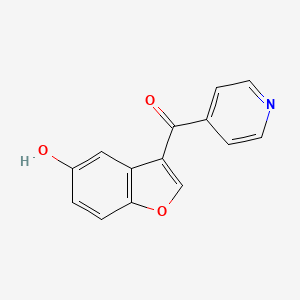
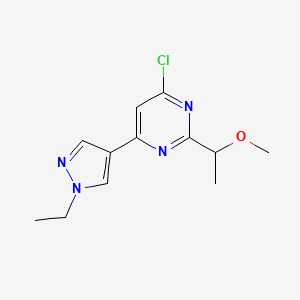
![6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15057667.png)
